molecular formula C20H21Cl2F3N6O2 B2955921 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide CAS No. 338979-31-0

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide

Cat. No.: B2955921
CAS No.: 338979-31-0
M. Wt: 505.32
InChI Key: FGSLAORJGSFKAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide involves multiple steps. The starting materials typically include 3-chloro-5-(trifluoromethyl)pyridine and piperazine. The reaction proceeds through a series of nucleophilic substitutions and condensations under controlled conditions. The final step involves the condensation of the intermediate with 4-chlorobenzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N’-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]acetohydrazide is unique due to its specific structural features, such as the trifluoromethyl group and the combination of pyridine and piperazine rings. These features contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2F3N6O2/c21-16-3-1-14(2-4-16)12-33-28-13-27-29-18(32)11-30-5-7-31(8-6-30)19-17(22)9-15(10-26-19)20(23,24)25/h1-4,9-10,13H,5-8,11-12H2,(H,27,28)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSLAORJGSFKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NN=CNOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/NOCC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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